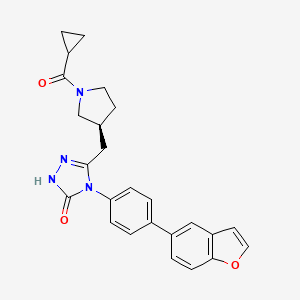

GSK2194069

説明

特性

IUPAC Name |

4-[4-(1-benzofuran-5-yl)phenyl]-3-[[(3S)-1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O3/c30-24(18-1-2-18)28-11-9-16(15-28)13-23-26-27-25(31)29(23)21-6-3-17(4-7-21)19-5-8-22-20(14-19)10-12-32-22/h3-8,10,12,14,16,18H,1-2,9,11,13,15H2,(H,27,31)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTPWCUIYUOEMG-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(C2)CC3=NNC(=O)N3C4=CC=C(C=C4)C5=CC6=C(C=C5)OC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1CC2=NNC(=O)N2C3=CC=C(C=C3)C4=CC5=C(C=C4)OC=C5)C(=O)C6CC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332331-08-4 | |

| Record name | 1332331-08-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

GSK2194069: A Deep Dive into its Mechanism of Action on Fatty Acid Synthase (FASN)

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

GSK2194066 is a potent and selective small molecule inhibitor of human Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis. Upregulated in many cancers, FASN is a prime therapeutic target. GSK2194069 exerts its inhibitory effect by specifically targeting the β-ketoacyl reductase (KR) domain of FASN, competing with the ketoacyl-ACP substrate. This inhibition disrupts the fatty acid synthesis pathway, leading to a reduction in cellular lipid production and subsequent suppression of cancer cell proliferation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including detailed quantitative data, experimental protocols, and visual representations of the relevant pathways and workflows.

Core Mechanism of Action

This compound is a potent inhibitor of the β-ketoacyl reductase (KR) domain of human Fatty Acid Synthase (FASN), with an IC50 of 7.7 nM.[1][2] It demonstrates competitive inhibition with the acetoacetyl-CoA substrate and uncompetitive inhibition with respect to the NADPH cofactor.[3] This specific action on the KR domain blocks the reduction of the β-ketoacyl intermediate to a β-hydroxyacyl intermediate, a critical step in the fatty acid elongation cycle. By halting this process, this compound effectively curtails the synthesis of new fatty acids, primarily palmitate, which are essential for cancer cell membrane formation, energy storage, and signaling.[2][3]

The inhibitory effects of this compound are not due to a reduction in FASN protein expression levels.[4] Instead, the compound directly targets the enzymatic activity of FASN. This leads to a dose-dependent decrease in the incorporation of acetate into cellular lipids in various cancer cell lines.[4] The resulting lipid depletion is strongly correlated with an anti-proliferative effect, as demonstrated by the rescue of cell growth upon the addition of exogenous palmitate.[4]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

| Parameter | Value | Cell Line/System | Reference |

| hFASN IC50 | 7.7 nM | Recombinant human FASN | [1][2] |

| KR Domain IC50 | 29 nM | Recombinant human FASN KR domain | [2] |

| A549 Cell Proliferation EC50 | 15 nM | A549 non-small-cell lung cancer | [4] |

| Ki vs. Acetoacetyl-CoA | 4.8 nM | Recombinant human FASN | [1] |

| Ki vs. NADPH | 5.6 nM | Recombinant human FASN | [1] |

Table 1: In Vitro and Cellular Potency of this compound

| Cell Line | Cancer Type | Effect of this compound (100 nM, 24h) | Reference |

| KATO-III | Gastric Cancer | Inhibition of fatty acid synthesis | [1] |

| MKN45 | Gastric Cancer | Inhibition of fatty acid synthesis | [1] |

| A549 | Non-Small-Cell Lung Cancer | Inhibition of fatty acid synthesis | [1] |

| SNU-1 | Gastric Cancer | Inhibition of fatty acid synthesis | [1] |

| LNCaP | Prostate Cancer | Inhibition of cell growth (higher efficacy than in FASN-negative PC3 cells) | [1] |

Table 2: Cellular Activity of this compound in Various Cancer Cell Lines

Signaling Pathways and Experimental Workflows

FASN Catalytic Cycle and Inhibition by this compound

The following diagram illustrates the multi-step catalytic cycle of FASN and the specific point of inhibition by this compound.

Caption: FASN catalytic cycle and the inhibitory action of this compound on the KR domain.

Experimental Workflow for Assessing FASN Inhibition

This diagram outlines the typical workflow for evaluating the efficacy of a FASN inhibitor like this compound.

Caption: General experimental workflow for characterizing a FASN inhibitor.

Detailed Experimental Protocols

Disclaimer: The following protocols are compiled from publicly available information. For complete and definitive procedures, please refer to the supplementary information of the cited primary literature, where available.

Recombinant Human FASN Inhibition Assay

This assay measures the overall inhibitory effect of this compound on the activity of purified human FASN.

-

Principle: The assay monitors the oxidation of NADPH to NADP+, which is a required cofactor for the KR and ER domains of FASN. This is measured by the decrease in absorbance at 340 nm.

-

Reagents:

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM DTT.

-

Recombinant human FASN.

-

Substrates: Acetyl-CoA, Malonyl-CoA, NADPH.

-

This compound dissolved in DMSO.

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, acetyl-CoA, malonyl-CoA, and NADPH in a 96-well plate.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the wells.

-

Initiate the reaction by adding recombinant human FASN.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader.

-

Calculate the initial reaction rates and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Lipogenesis Assay

This assay quantifies the effect of this compound on de novo fatty acid synthesis in intact cells.

-

Principle: Cancer cells are incubated with a radiolabeled or stable isotope-labeled precursor of fatty acid synthesis, such as [1,2-¹³C₂]acetate. The incorporation of the label into the cellular lipid fraction is then measured.

-

Reagents:

-

Cancer cell line (e.g., A549).

-

Cell culture medium.

-

[1,2-¹³C₂]acetate.

-

This compound dissolved in DMSO.

-

Lipid extraction solvents (e.g., chloroform:methanol).

-

-

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or DMSO for a specified period (e.g., 24 hours).

-

During the last few hours of treatment, add [1,2-¹³C₂]acetate to the culture medium.

-

Wash the cells to remove unincorporated label.

-

Extract the total cellular lipids.

-

Analyze the lipid extracts by NMR spectroscopy to determine the amount of ¹³C incorporation into fatty acid methylenes.

-

Normalize the data to cell number and calculate the inhibition of lipid synthesis.

-

Cell Proliferation Assay with Palmitate Rescue

This assay assesses the anti-proliferative effect of this compound and confirms its on-target mechanism.

-

Principle: The viability of cancer cells is measured after treatment with this compound in the presence or absence of exogenous palmitate. If the cytotoxic effect is due to FASN inhibition, the addition of palmitate should rescue cell growth.

-

Reagents:

-

Cancer cell line (e.g., A549).

-

Cell culture medium.

-

This compound dissolved in DMSO.

-

Palmitate complexed to BSA.

-

Cell viability reagent (e.g., MTT, CellTiter-Glo).

-

-

Procedure:

-

Seed cells in 96-well plates.

-

Treat cells with a serial dilution of this compound in the presence or absence of a fixed concentration of palmitate-BSA.

-

Incubate the cells for a period that allows for multiple cell divisions (e.g., 5 days).

-

Add the cell viability reagent and measure the signal according to the manufacturer's instructions.

-

Calculate the EC50 values and assess the degree of rescue by palmitate.

-

Conclusion

This compound is a highly potent and specific inhibitor of the KR domain of FASN. Its mechanism of action, which involves the competitive inhibition of the ketoacyl substrate, leads to a significant reduction in de novo lipogenesis and subsequent inhibition of cancer cell proliferation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on FASN inhibitors and cancer metabolism. Further investigation into the in vivo efficacy and safety profile of this compound and similar compounds will be crucial for their potential clinical translation.

References

GSK2194069: A Potent Inhibitor of Fatty Acid Synthase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2194069 is a potent and selective inhibitor of the human fatty acid synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1] FASN is a multifunctional enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[2] Notably, FASN is overexpressed in many cancer types, making it an attractive therapeutic target.[1][3] this compound specifically targets the β-ketoacyl reductase (KR) domain of FASN, disrupting the fatty acid elongation process and leading to the inhibition of cancer cell growth.[1][4] This technical guide provides a comprehensive overview of the inhibitory activity of this compound, including its IC50 values, the experimental protocols used for its characterization, and its mechanism of action within the fatty acid synthesis pathway.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been characterized through various in vitro assays, targeting both the isolated enzyme domains and cellular activity. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized in the tables below.

Table 1: In Vitro Enzymatic Inhibition of this compound

| Target | Substrate/Cofactor | IC50 Value | Assay Type |

| Fatty Acid Synthase (FASN) | - | 7.7 nM | Detection of released CoA[2] |

| FASN β-ketoacyl reductase (KR) domain | Acetoacetyl-CoA | 4.8 nM | Enzymatic assay[4] |

| FASN β-ketoacyl reductase (KR) domain | NADPH | 5.6 nM | Enzymatic assay[4] |

| FASN β-ketoacyl reductase (KR) domain | - | 29 nM | In vitro enzymatic assay[2] |

| FASN β-ketoacyl synthase (KS) domain | - | >10,000 nM | In vitro enzymatic assay[2] |

Table 2: Cellular Activity of this compound

| Cell Line | Effect | EC50 Value | Assay Type |

| A549 (Non-small cell lung cancer) | Reduced cell growth | 15 nM | Cell proliferation assay[5] |

| A549 (Non-small cell lung cancer) | Decreased phosphatidylcholine levels | 15.5 ± 9 nM | Metabolomics analysis[4] |

Mechanism of Action

This compound acts as a competitive inhibitor with respect to the keto-substrate and an uncompetitive inhibitor with respect to the cofactor NADPH at the β-ketoacyl reductase (KR) domain of FASN.[6] This dualistic inhibition mechanism effectively halts the reduction step in the fatty acid elongation cycle, leading to an accumulation of upstream intermediates and a depletion of downstream products, such as palmitate. The inhibition of FASN activity ultimately results in the suppression of cancer cell proliferation.[5]

Experimental Protocols

Protocol 1: Determination of IC50 for FASN β-ketoacyl reductase (KR) Domain Inhibition

This protocol outlines a representative biochemical assay to determine the IC50 of this compound against the FASN KR domain by monitoring the consumption of NADPH.

Materials:

-

Purified human FASN enzyme

-

This compound

-

Acetoacetyl-CoA (substrate)

-

NADPH (cofactor)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 1 mM EDTA)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, a fixed concentration of acetoacetyl-CoA, and the various concentrations of this compound.

-

Initiate the reaction by adding a fixed concentration of purified FASN enzyme to each well.

-

Immediately before reading, add a fixed concentration of NADPH to all wells.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes the determination of the EC50 of this compound on cancer cell proliferation using a colorimetric MTT assay.

Materials:

-

A549 cells (or other cancer cell line of interest)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 72 hours.

-

Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the de novo fatty acid synthesis pathway, highlighting the point of inhibition by this compound, and a typical experimental workflow for IC50 determination.

Caption: De novo fatty acid synthesis pathway and the inhibition point of this compound.

Caption: General experimental workflow for IC50 determination.

References

GSK2194069: A Potent and Selective β-Ketoacyl Reductase Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2194069 is a potent and selective small molecule inhibitor of the β-ketoacyl reductase (KR) domain of human fatty acid synthase (hFAS).[1][2] De novo fatty acid synthesis is a critical metabolic pathway for the proliferation of cancer cells, making hFAS an attractive therapeutic target.[1][2][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and its effects on cellular signaling pathways.

Introduction to this compound

This compound, a triazolone derivative, has emerged as a significant tool for studying the role of fatty acid synthesis in cancer.[4] It exhibits high potency and selectivity for the KR domain of hFAS, a crucial enzyme in the multi-step process of fatty acid biosynthesis.[1][5][6] By inhibiting this key step, this compound effectively blocks the production of new fatty acids, thereby impeding the growth of cancer cells that rely on this pathway.[1][2]

Chemical Properties:

| Property | Value |

| Chemical Formula | C25H24N4O3 |

| Molecular Weight | 428.49 g/mol [3] |

| CAS Number | 1332331-08-4[3][5] |

| Appearance | Crystalline solid[5] |

| Solubility | Soluble in DMSO[7] |

Mechanism of Action

This compound functions as a reversible and competitive inhibitor of the β-ketoacyl reductase domain of hFAS with respect to the acetoacetyl-CoA substrate.[5][6][8] It is uncompetitive with respect to the cofactor NADPH.[9] The inhibition is not time-dependent.[4] This specific mode of action prevents the reduction of β-ketoacyl-ACP to β-hydroxyacyl-ACP, a critical step in the fatty acid elongation cycle.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various enzymatic and cell-based assays.

Table 1: Enzymatic Inhibition Data

| Parameter | Value (nM) | Description |

| hFAS IC50 | 7.7[8][10][11] | Overall inhibition of human fatty acid synthase activity, measured by CoA release. |

| KR Domain IC50 | 29[5][6] | Specific inhibition of the β-ketoacyl reductase domain. |

| KS Domain IC50 | >10,000[5][6] | Demonstrates selectivity over the ketoacyl synthase domain. |

| Acetoacetyl-CoA IC50 | 4.8[8][10][11] | Potency with respect to the natural substrate of the KR domain. |

| NADPH Ki | 5.6[8][10][11] | Inhibition constant with respect to the cofactor NADPH. |

Table 2: Cellular Activity Data

| Cell Line | Parameter | Value (nM) | Description |

| A549 (Non-small cell lung cancer) | EC50 (Cell Growth) | 15[5][6][7] | Inhibition of cell proliferation over a 5-day incubation. |

| A549 (Non-small cell lung cancer) | EC50 (Phosphatidylcholine levels) | 15.5 ± 9[8] | Reduction in the levels of a key lipid component. |

| LNCaP-LN3 (Prostate Cancer) | IC50 (FAS activity) | 60.4 | Inhibition of purified human FAS activity.[12] |

Signaling Pathways and Experimental Workflows

Fatty Acid Synthesis Pathway Inhibition by this compound

The following diagram illustrates the point of intervention of this compound in the fatty acid synthesis pathway.

Caption: Inhibition of the β-ketoacyl reductase (KR) domain by this compound.

General Experimental Workflow for Assessing this compound Activity

This diagram outlines a typical workflow for characterizing the effects of this compound.

Caption: A general workflow for the evaluation of this compound.

Experimental Protocols

hFAS Enzyme Inhibition Assay (CoA Release Assay)

This assay determines the IC50 of this compound against purified human fatty acid synthase.

-

Principle: The enzymatic reaction of hFAS releases Coenzyme A (CoA), which can be detected using a chromogenic reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol of CoA to produce a yellow-colored product (TNB) that absorbs at 412 nm.

-

Materials:

-

Purified human FASN

-

Acetyl-CoA

-

Malonyl-CoA

-

NADPH

-

DTNB

-

This compound

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA)

-

-

Procedure:

-

Prepare a dilution series of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, NADPH, acetyl-CoA, and the inhibitor at various concentrations.

-

Initiate the reaction by adding malonyl-CoA and purified hFAS.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and add DTNB to detect the released CoA.

-

Measure the absorbance at 412 nm using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

-

Cellular Fatty Acid Synthesis Assay (¹³C-Acetate Incorporation)

This assay measures the effect of this compound on de novo fatty acid synthesis in intact cells.[4]

-

Principle: Cells are incubated with a stable isotope-labeled precursor, [1,2-¹³C₂]acetate, which is incorporated into newly synthesized fatty acids. The amount of ¹³C-label incorporation into cellular lipids is quantified by NMR spectroscopy or mass spectrometry.[4]

-

Materials:

-

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO vehicle for a specified time (e.g., 24 hours).[4]

-

Add [1,2-¹³C₂]acetate to the culture medium and incubate for an additional period (e.g., 4-24 hours).

-

Wash the cells with PBS and harvest them.

-

Extract total cellular lipids using an appropriate solvent system.

-

Analyze the lipid extracts by ¹³C NMR spectroscopy or LC-MS to quantify the incorporation of ¹³C into fatty acids.[4]

-

Normalize the data to cell number or total protein content.

-

Cell Proliferation Assay (WST-1 or EdU Incorporation)

This assay determines the effect of this compound on cancer cell growth.

-

Principle: Cell proliferation can be measured by various methods, including the cleavage of a tetrazolium salt (WST-1) by mitochondrial dehydrogenases in viable cells to form a colored formazan product, or by measuring the incorporation of a nucleoside analog like 5-ethynyl-2'-deoxyuridine (EdU) into newly synthesized DNA during the S-phase of the cell cycle.[4]

-

Materials:

-

Cancer cell line (e.g., A549)[4]

-

Cell culture medium and supplements

-

This compound

-

WST-1 reagent or EdU detection kit

-

-

Procedure (WST-1):

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with a dilution series of this compound for an extended period (e.g., 5 days).[4]

-

Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 450 nm).

-

Calculate the percentage of viable cells relative to the vehicle-treated control and determine the EC50 value.

-

Western Blot Analysis of FASN Expression

This method is used to confirm that this compound inhibits FASN activity without altering the protein expression level.[4]

-

Principle: Standard western blotting techniques are used to separate proteins by size, transfer them to a membrane, and detect the FASN protein using a specific primary antibody.

-

Materials:

-

Cancer cell line (e.g., A549)[4]

-

This compound

-

Lysis buffer

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membrane

-

Primary antibody against FASN

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with various concentrations of this compound for a specified duration (e.g., 48 or 120 hours).[11]

-

Lyse the cells and quantify the total protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane and probe with the primary anti-FASN antibody.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Therapeutic Implications and Future Directions

This compound's potent and selective inhibition of the hFAS KR domain makes it a valuable tool for preclinical cancer research.[1][2] Its ability to inhibit the growth of various cancer cell lines highlights the therapeutic potential of targeting de novo fatty acid synthesis.[5][8] Further research may focus on optimizing its pharmacokinetic properties for in vivo efficacy and exploring its potential in combination therapies. The availability of a co-crystal structure of this compound bound to the KR domain provides a basis for the rational design of next-generation FASN inhibitors.[2]

References

- 1. A human fatty acid synthase inhibitor binds β-ketoacyl reductase in the keto-substrate site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ChemGood [chemgood.com]

- 4. researchgate.net [researchgate.net]

- 5. interpriseusa.com [interpriseusa.com]

- 6. caymanchem.com [caymanchem.com]

- 7. GSK 2194069 | Fatty Acid Synthase | Tocris Bioscience [tocris.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. WO2017184844A1 - Fatty acid synthase inhibitors - Google Patents [patents.google.com]

- 10. selleckchem.com [selleckchem.com]

- 11. This compound | 1332331-08-4 | MOLNOVA [molnova.com]

- 12. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of GSK2194069: A Potent Inhibitor of Human Fatty Acid Synthase

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

GSK2194069 is a potent and specific inhibitor of the β-ketoacyl reductase (KR) activity of human fatty acid synthase (hFAS), a key enzyme in de novo fatty acid synthesis that is frequently overexpressed in various cancers.[1][2][3] This heightened expression in tumor cells, contrasted with low expression in most normal tissues, positions hFAS as a compelling metabolic target for oncology therapeutics.[1][2][3] this compound demonstrates significant enzymatic and cellular activity, inhibiting hFAS with high potency and impeding the growth of human tumor cells.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and biological evaluation of this compound, presenting key data and experimental protocols to support further research and development in this area.

Discovery and Rationale

The discovery of this compound stemmed from the recognition that tumor tissues, unlike normal tissues, often rely on de novo fatty acid synthesis for their growth and survival, making the hFAS enzyme an attractive therapeutic target.[1][2] this compound was identified as a potent and specific inhibitor of the β-ketoacyl reductase (KR) domain of hFAS.[1] This targeted approach offers the potential for selective anti-tumor activity while minimizing off-target effects.

Mechanism of Action

This compound exerts its inhibitory effect by specifically targeting the β-ketoacyl reductase (KR) domain of the multifunctional hFAS enzyme.[1] Mechanistic studies have revealed that this compound is a competitive inhibitor with respect to the keto-substrate, trans-1-decalone, and an uncompetitive inhibitor with respect to the cofactor NADPH.[2] This indicates that this compound binds to the KR domain in the keto-substrate site, thereby blocking the reduction of the growing fatty acid chain.[1][2] The inhibition is reversible and not time-dependent.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the cited literature, the molecular structure, 5-(4-(4-(2,2,2-trifluoroethoxy)phenyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-2-one, suggests a synthetic strategy involving the formation of the triazole and pyrrolidinone rings. The synthesis of similar 1,2,3-triazole-containing compounds often involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4] The pyrrolidinone moiety can be synthesized from appropriate precursors. A plausible, though not explicitly documented, synthetic route would involve the synthesis of a key azide or alkyne pyrrolidinone intermediate, followed by a click chemistry reaction with the corresponding phenylacetylene or phenyl azide derivative bearing the trifluoroethoxy group.

Quantitative Data

The following tables summarize the key quantitative data for this compound from the available literature.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Target/System | Reference |

| IC50 (hFAS KR activity) | 7.7 nM | Purified human FASN | [5] |

| Ki (vs. acetoacetyl-CoA) | 4.8 nM | Purified human FASN | [5] |

| Ki (vs. NADPH) | 5.6 nM | Purified human FASN | [5] |

| IC50 (FAS enzyme activity) | 60.4 nM | LNCaP-LN3 cell lysate | [6] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 / EC50 | Reference |

| A549 (Non-small cell lung cancer) | Cell Growth | 15 ± 0.5 nM | [7] |

| A549 | Phosphatidylcholine level decrease | 15.5 ± 9 nM | [1] |

| KATO-III (Gastric cancer) | Fatty Acid Synthesis Inhibition | Effective at 100 nM | [5] |

| MKN45 (Gastric cancer) | Fatty Acid Synthesis Inhibition | Effective at 100 nM | [5] |

| SNU-1 (Gastric cancer) | Fatty Acid Synthesis Inhibition | Effective at 100 nM | [5] |

| LNCaP-LN3 (Prostate cancer) | Cell Growth Inhibition | Significant at 50 µM | [6] |

Experimental Protocols

Human Fatty Acid Synthase (hFAS) KR Domain Inhibition Assay

This protocol is adapted from descriptions of similar assays.

Objective: To determine the in vitro inhibitory activity of this compound against the KR domain of hFAS.

Materials:

-

Purified full-length human FAS enzyme.

-

This compound stock solution in DMSO.

-

Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM dithiothreitol.

-

NADPH.

-

trans-1-Decalone (keto-substrate).

-

96-well microplate.

-

Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, NADPH, and the this compound dilution (or DMSO for control).

-

Initiate the reaction by adding the hFAS enzyme and trans-1-decalone.

-

Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C), which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction rates from the linear portion of the absorbance curve.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (WST-1 Assay)

This protocol is based on a described method for assessing the effect of this compound on cancer cell viability.[6]

Objective: To measure the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., LNCaP-LN3).

-

Complete cell culture medium (e.g., RPMI with 10% FBS and 1% antibiotics).

-

This compound stock solution in DMSO.

-

WST-1 cell proliferation reagent.

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 7,500 cells/well) and incubate overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 24 hours).

-

Add WST-1 reagent to each well and incubate for 2 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 470 nm).

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cellular Fatty Acid Synthesis Assay (¹³C-Acetate Incorporation)

This protocol is based on a described method to assess the inhibition of de novo fatty acid synthesis in cells.[1]

Objective: To determine the effect of this compound on de novo fatty acid synthesis in cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A549).

-

Cell culture medium.

-

This compound.

-

[1,2-¹³C₂]acetate.

-

NMR spectrometer.

Procedure:

-

Culture cells in the presence of this compound or vehicle control for a specified time (e.g., 24 hours).

-

During the treatment period, supplement the medium with [1,2-¹³C₂]acetate.

-

Harvest and wash the cells.

-

Analyze the incorporation of ¹³C into cellular lipids using ¹³C NMR spectroscopy by measuring the peak areas of the ¹³C-labeled fatty acid methylenes.

-

Normalize the peak areas to cell counts to determine the extent of inhibition of fatty acid synthesis.

Visualizations

Signaling Pathway of FASN in Cancer

Caption: FASN signaling pathway in cancer and the inhibitory action of this compound.

Experimental Workflow for this compound Evaluation

Caption: Workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a well-characterized, potent, and specific inhibitor of the KR domain of hFAS. Its demonstrated efficacy in inhibiting de novo fatty acid synthesis and suppressing cancer cell proliferation underscores the therapeutic potential of targeting this metabolic pathway in oncology. The availability of its co-crystal structure with the hFAS KR domain provides a valuable tool for the structure-based design of next-generation FASN inhibitors. This technical guide consolidates the key findings and methodologies related to this compound, offering a solid foundation for researchers and drug developers working to advance novel cancer therapies targeting cellular metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A human fatty acid synthase inhibitor binds β-ketoacyl reductase in the keto-substrate site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antiprotozoal Activity of Cationic 1,4-Diphenyl-1H-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of fatty acid synthase on tumor and progress in the development of related therapies - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Cellular Uptake of GSK2194069: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2194069 is a potent and specific inhibitor of the β-ketoacyl reductase (KR) activity of human fatty acid synthase (hFAS), a key enzyme in de novo fatty acid synthesis.[1] The upregulation of hFAS in many cancers makes it an attractive therapeutic target. While the mechanism of action of this compound at the molecular level is well-characterized, the precise mechanisms governing its entry into target cells remain to be fully elucidated. This technical guide synthesizes the available physicochemical data for this compound, explores potential cellular uptake pathways based on its chemical structure and general principles of drug transport, and provides detailed experimental protocols to facilitate further investigation into its cellular uptake.

Physicochemical Properties of this compound

Understanding the physicochemical properties of a drug candidate is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross cellular membranes.

| Property | Value | Source |

| Molecular Weight | 428.48 g/mol | [1] |

| Chemical Formula | C₂₅H₂₄N₄O₃ | [1] |

| Solubility | Soluble in DMSO and ethanol | [1] |

| Permeability | 156 nm/s (experimental context not specified) | [1] |

| Chemical Structure | Contains triazole, benzofuran, and pyrrolidine moieties | [1] |

Proposed Cellular Uptake Mechanisms

Direct experimental evidence detailing the cellular uptake of this compound is currently limited. However, based on its physicochemical properties and the known transport mechanisms for structurally related compounds, several pathways can be hypothesized.

Passive Diffusion

With a molecular weight under 500 g/mol , this compound adheres to Lipinski's rule of five, suggesting that passive diffusion across the lipid bilayer is a potential route of entry. The reported permeability of 156 nm/s, although lacking detailed experimental validation, further supports the possibility of passive transport.[1]

Transporter-Mediated Uptake

The presence of specific chemical moieties in this compound, such as the triazole, benzofuran, and pyrrolidine groups, suggests the potential for interaction with solute carrier (SLC) transporters.

-

Triazole Derivatives: Studies on triazole-containing fungicides have demonstrated interactions with renal transporters, including organic anion transporters (OATs) and organic cation transporters (OCTs).[2]

-

Pyrrolidine-Containing Drugs: The pyrrolidine motif is found in various drugs known to cross the cell membrane, sometimes facilitated by transporters like the dopamine transporter (DAT).[3][4]

-

Benzofuran Derivatives: While research on the specific transporters for benzofuran derivatives is less common, their diverse biological activities imply interactions with various cellular components, potentially including transport proteins.[5][6][7]

Given that cancer cells often exhibit altered expression of SLC transporters, it is plausible that this compound could be a substrate for one or more of these transporters, leading to its accumulation in target cells.

Endocytosis

Endocytosis is a less likely primary uptake mechanism for a small molecule like this compound unless it is encapsulated or bound to a larger molecule. However, it cannot be entirely ruled out without experimental investigation.

Experimental Protocols for Investigating Cellular Uptake

To elucidate the primary mechanism(s) of this compound cellular uptake, a series of in vitro experiments are recommended.

General Cell Culture and Compound Treatment

-

Cell Lines: A panel of cancer cell lines with varying expression levels of hFAS and potentially relevant SLC transporters (e.g., A549, LNCaP, KATO-III, MKN45).

-

Culture Conditions: Standard cell culture conditions (e.g., 37°C, 5% CO₂ in appropriate media).

-

This compound Preparation: Prepare a stock solution of this compound in DMSO and dilute to the final desired concentrations in cell culture media. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.5%).

Measuring Intracellular Accumulation

Protocol:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Incubate the cells with varying concentrations of this compound for different time points (e.g., 5, 15, 30, 60, 120 minutes).

-

After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Quantify the intracellular concentration of this compound in the cell lysates using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Normalize the intracellular concentration to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).

Differentiating Uptake Mechanisms

3.3.1. Temperature Dependence to Assess Active Transport

Protocol:

-

Perform the intracellular accumulation assay (as described in 3.2) at both 37°C and 4°C.

-

A significant reduction in uptake at 4°C compared to 37°C would suggest an energy-dependent process, such as active transport or endocytosis.

3.3.2. Use of Transport Inhibitors

Protocol:

-

Pre-incubate cells with known inhibitors of specific transport pathways for a designated time (e.g., 30-60 minutes) before adding this compound.

-

Perform the intracellular accumulation assay in the continued presence of the inhibitors.

-

A significant decrease in this compound uptake in the presence of a specific inhibitor would implicate the corresponding transport pathway.

Table of Potential Inhibitors:

| Inhibitor | Target Pathway |

| Verapamil, Quinidine | P-glycoprotein (P-gp/ABCB1) |

| Ko143 | Breast Cancer Resistance Protein (BCRP/ABCG2) |

| Probenecid | Organic Anion Transporters (OATs) |

| Cimetidine, Quinidine | Organic Cation Transporters (OCTs) |

| Chlorpromazine | Clathrin-mediated endocytosis |

| Genistein | Caveolae-mediated endocytosis |

| Cytochalasin D | Macropinocytosis |

Visualizing Workflows and Pathways

Experimental Workflow for Uptake Mechanism Investigation

Caption: Workflow for investigating the cellular uptake mechanism of this compound.

Hypothesized Signaling Pathway of this compound Action

Caption: Hypothesized cellular uptake and mechanism of action of this compound.

Conclusion

While the inhibitory action of this compound on hFAS is well-documented, a comprehensive understanding of its cellular uptake is essential for optimizing its therapeutic potential and predicting its efficacy and potential resistance mechanisms. The proposed experimental framework provides a systematic approach to dissecting the potential roles of passive diffusion and transporter-mediated uptake. Elucidating the precise entry mechanism of this compound will provide valuable insights for the development of next-generation hFAS inhibitors and for designing strategies to overcome potential drug resistance in cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Potent and Specific Inhibition of the Fatty Acid Synthesis Pathway by GSK2194069: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human fatty acid synthase (hFAS) is a critical enzyme responsible for the de novo synthesis of long-chain fatty acids. Its expression is notably low in most normal adult tissues, which primarily rely on dietary fatty acids. However, many cancer cells exhibit high levels of hFAS expression and a dependence on de novo fatty acid synthesis to support rapid proliferation and membrane biogenesis, making hFAS a compelling therapeutic target in oncology.[1][2] This document provides a detailed technical guide on GSK2194069, a potent and specific inhibitor of hFAS. We will explore its precise mechanism of action, its effects on cellular metabolism and proliferation, and the experimental methodologies used to characterize its activity.

Mechanism of Action: Targeting the β-Ketoacyl Reductase (KR) Domain

This compound is a triazolone derivative that acts as a highly potent inhibitor of the β-ketoacyl reductase (KR) enzymatic activity within the multifunctional hFAS protein.[1][2][3] The hFAS enzyme synthesizes palmitate from acetyl-CoA and malonyl-CoA through a repeating series of seven catalytic steps. The KR domain is responsible for the second step in the elongation cycle: the NADPH-dependent reduction of a β-ketoacyl intermediate.

By specifically inhibiting the KR domain, this compound effectively halts the entire fatty acid synthesis elongation cycle.[4] Kinetic studies have revealed that this compound is competitive with the acetoacetyl-CoA substrate and uncompetitive with the NADPH cofactor.[3][5] This specific mode of action prevents the reduction of the growing acyl chain, leading to a shutdown of de novo palmitate synthesis.

Quantitative Data on Inhibition

This compound demonstrates potent inhibition at both the enzymatic and cellular levels. Its activity has been quantified across various assays, confirming its efficacy in blocking fatty acid synthesis and subsequently impacting cancer cell proliferation.

Table 1: Enzymatic Inhibition Data

| Parameter | Target/Substrate | Value | Reference |

| IC50 | hFAS (overall) | 7.7 nM | [3] |

| IC50 | Acetoacetyl-CoA | 4.8 nM | [3] |

| Ki | NADPH | 5.6 nM | [3] |

Table 2: Cellular Activity Data

| Parameter | Cell Line | Value | Reference |

| EC50 (Phosphatidylcholine Synthesis) | A549 (Lung Cancer) | 15.5 ± 9 nM | [3][6] |

| EC50 (Cell Growth Inhibition) | A549 (Lung Cancer) | 15 ± 0.5 nM | [6] |

Cellular Effects of hFAS Inhibition

Treatment of cancer cells with this compound leads to several observable metabolic and phenotypic changes.

-

Inhibition of Lipogenesis: this compound effectively blocks de novo fatty acid synthesis in various cancer cell lines, including gastric (KATO-III, MKN45) and lung (A549) cancer cells.[2][3] This leads to a measurable decrease in the synthesis of downstream lipid products like phosphatidylcholine.[3][6]

-

Metabolite Accumulation: As a direct consequence of blocking the FAS pathway, upstream substrates accumulate. Specifically, treatment with this compound has been shown to cause a significant increase in intracellular levels of malonyl-CoA.[7]

-

No Change in FAS Expression: The compound's effect is a direct inhibition of enzymatic activity. Western blot analyses have confirmed that treatment with this compound does not alter the protein expression levels of hFAS.[2][6]

-

Inhibition of Cell Proliferation: By depriving cancer cells of newly synthesized fatty acids required for membrane formation, this compound attenuates cell proliferation. The anti-proliferative effects are directly linked to the inhibition of hFAS, as they can be reversed in a dose-dependent manner by supplying cells with exogenous palmitate, the end product of the hFAS pathway.[2][6]

Experimental Protocols

The characterization of this compound involves several key experimental procedures. Detailed methodologies are provided below.

De Novo Fatty Acid Synthesis Assay using 13C Isotope Tracing

This protocol is used to directly measure the rate of new fatty acid synthesis within intact cells by tracking the incorporation of a labeled carbon source into lipids.

Objective: To quantify the inhibitory effect of this compound on de novo lipogenesis.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., A549) in appropriate culture dishes and grow to ~70-80% confluency.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0-100 nM) or a vehicle control (DMSO) for a predetermined period (e.g., 4 hours).

-

Labeling: Replace the culture medium with fresh medium containing a stable isotope-labeled precursor, such as [1,2-13C2]acetate. Incubate for 24 hours.

-

Cell Harvest and Lipid Extraction: Wash cells with ice-cold PBS, scrape, and pellet them. Perform a total lipid extraction using a standard Folch method (chloroform:methanol).

-

Analysis: Dry the lipid extract and analyze it via Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry to detect and quantify the incorporation of 13C into fatty acid methylenes.

-

Data Normalization: Normalize the peak areas of 13C-labeled fatty acids to total cell count or protein concentration to compare the rate of synthesis across different treatment conditions.[6]

Palmitate Rescue Assay

This experiment is crucial to confirm that the anti-proliferative effects of this compound are specifically due to the inhibition of fatty acid synthesis.

Objective: To demonstrate that exogenous palmitate can rescue the cell growth inhibition caused by this compound.

Methodology:

-

Cell Seeding: Seed A549 cells in 96-well plates at a low density.

-

Preparation of Palmitate: Prepare a stock solution of palmitate complexed to fatty-acid-free Bovine Serum Albumin (BSA) to ensure its solubility in the culture medium.

-

Treatment: Treat the cells with:

-

Vehicle control.

-

A fixed, inhibitory concentration of this compound (e.g., 20 nM).

-

This compound (20 nM) plus increasing concentrations of BSA-complexed palmitate (e.g., 0.5 µM to 10 µM).

-

-

Incubation: Incubate the plates for an extended period (e.g., 5 days) to allow for measurable differences in cell proliferation.

-

Cell Viability Measurement: Assess cell proliferation using a standard method such as the WST-1, MTT, or crystal violet assay.

-

Data Analysis: Plot cell viability against the concentration of palmitate. A dose-dependent increase in viability in the presence of this compound confirms the on-target mechanism.[6]

Conclusion

This compound is a well-characterized, potent, and specific inhibitor of the β-ketoacyl reductase domain of human fatty acid synthase. Its ability to block de novo lipogenesis translates into a clear anti-proliferative effect in cancer cells that are dependent on this pathway. The detailed understanding of its mechanism and the robust experimental evidence supporting its on-target activity make it a valuable tool for cancer research and a promising candidate for the development of novel metabolic therapies.

References

- 1. A human fatty acid synthase inhibitor binds β-ketoacyl reductase in the keto-substrate site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2017184844A1 - Fatty acid synthase inhibitors - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Fasnall as a therapeutically effective Complex I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies of GSK2194069 in Cancer Cell Lines: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK2194069 is a potent and specific inhibitor of the β-ketoacyl reductase (KR) activity of human fatty acid synthase (hFAS).[1] Given the heightened reliance of many cancer cells on de novo fatty acid synthesis for membrane production, energy storage, and signaling molecule generation, FASN has emerged as a promising therapeutic target. This document provides a comprehensive overview of the preliminary in vitro studies of this compound, detailing its effects on cancer cell lines, the experimental methodologies used for its characterization, and the signaling pathways it modulates.

Mechanism of Action

This compound selectively targets the KR domain of FASN, competing with the substrate intermediates and thereby inhibiting the synthesis of palmitate, the primary product of FASN.[2] This inhibition of lipid synthesis has been shown to correlate with reduced cancer cell growth and the induction of apoptosis.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies of this compound in various cancer cell lines.

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (FASN inhibition) | 7.7 nM | Non-small-cell lung cancer | [3] |

| IC₅₀ (vs. Acetoacetyl-CoA) | 4.8 nM | In vitro | [1] |

| Kᵢ (vs. NADPH) | 5.6 nM | In vitro | [1] |

Table 2: Cellular Effects of this compound

| Effect | Metric | Value | Cell Line | Reference |

| Inhibition of Cell Growth | EC₅₀ | 15 ± 0.5 nM | A549 (Lung Cancer) | [3] |

| Decrease in Phosphatidylcholine | EC₅₀ | 15.5 ± 9 nM | A549 (Lung Cancer) | [1][3] |

| Inhibition of Cell Growth | - | Significant at 50 µM | LNCaP-LN3 (Prostate Cancer) | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary studies of this compound.

Cell Viability Assay (WST-1)

This protocol is adapted from studies assessing the effect of this compound on the viability of cancer cell lines.

1. Cell Seeding:

- Seed cancer cells (e.g., LNCaP-LN3) in a 96-well plate at a density of 7,500 cells/well in 100 µL of RPMI medium supplemented with 10% FBS and 1% antibiotics.

- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

2. Compound Treatment:

- Prepare serial dilutions of this compound in the appropriate cell culture medium.

- After 24 hours of cell seeding, replace the medium with fresh medium containing various concentrations of this compound.

- Incubate the cells for the desired treatment period (e.g., 24 hours).

3. WST-1 Reagent Addition and Incubation:

- Add 10 µL of WST-1 reagent to each well.

- Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere with 5% CO₂.

4. Absorbance Measurement:

- Shake the plate thoroughly for 1 minute on a shaker to ensure uniform color distribution.

- Measure the absorbance at 470 nm using a microplate reader. The reference wavelength should be greater than 600 nm.

5. Data Analysis:

- Subtract the absorbance of the background control (medium only) from all readings.

- Calculate cell viability as a percentage of the untreated control.

Western Blotting for FASN Expression

This generalized protocol is based on the finding that this compound does not alter FASN protein levels.[3]

1. Cell Lysis:

- Treat cancer cells (e.g., A549) with varying concentrations of this compound for a specified duration.

- Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

2. Protein Quantification:

- Determine the protein concentration of the supernatant using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

- Denature equal amounts of protein by boiling in Laemmli sample buffer.

- Separate the proteins by SDS-PAGE on a polyacrylamide gel.

- Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with a primary antibody against FASN overnight at 4°C.

- Wash the membrane three times with TBST.

- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST.

5. Detection:

- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

- Image the blot using a chemiluminescence imaging system.

¹³C-Labeled Acetate Incorporation by NMR Spectroscopy

This protocol outlines the general steps for analyzing de novo fatty acid synthesis using NMR, as demonstrated in studies with this compound.[3]

1. Cell Culture and Labeling:

- Culture cancer cells in the presence or absence of this compound.

- Add ¹³C-labeled acetate to the culture medium and incubate for 24 hours to allow for incorporation into newly synthesized lipids.

2. Cell Harvesting and Lipid Extraction:

- Wash the cells with PBS to remove excess labeled acetate.

- Harvest the cells and perform a lipid extraction using a suitable solvent system (e.g., chloroform:methanol).

3. NMR Sample Preparation:

- Dry the lipid extract under a stream of nitrogen.

- Reconstitute the lipid extract in a deuterated solvent suitable for NMR analysis (e.g., CDCl₃).

4. NMR Data Acquisition:

- Acquire ¹³C NMR spectra on a high-field NMR spectrometer.

- Use appropriate pulse sequences to detect the ¹³C signals from the fatty acid methylenes.

5. Data Analysis:

- Integrate the peak areas of the ¹³C-labeled fatty acid methylene signals.

- Normalize the peak areas to cell count to compare the extent of acetate incorporation between different treatment groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: FASN Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for this compound Evaluation.

Conclusion

Preliminary in vitro studies have established this compound as a potent and selective inhibitor of FASN with significant anti-proliferative effects in various cancer cell lines. The inhibition of de novo fatty acid synthesis by this compound disrupts critical cellular processes, leading to decreased cell growth and the induction of apoptosis. The provided experimental protocols and pathway diagrams serve as a foundational guide for researchers and drug development professionals working on FASN inhibitors and their therapeutic potential in oncology. Further investigation into the detailed molecular mechanisms and in vivo efficacy of this compound is warranted to advance its clinical development.

References

GSK2194069: A Technical Guide to its Impact on Cellular Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2194069 is a potent and selective inhibitor of the β-ketoacyl reductase (KR) domain of fatty acid synthase (FASN), a key enzyme in de novo lipogenesis.[1] This technical guide provides an in-depth analysis of the impact of this compound on the cellular lipidome, with a particular focus on its effects in cancer cells. It summarizes the current understanding of its mechanism of action, presents available data on lipidomic alterations, details relevant experimental protocols, and visualizes the associated cellular pathways and workflows.

Introduction: The Role of FASN in Cellular Metabolism and Disease

Fatty acid synthase (FASN) is a multifunctional enzyme responsible for the synthesis of palmitate, a 16-carbon saturated fatty acid, from acetyl-CoA and malonyl-CoA. In normal, healthy tissues, FASN expression is generally low, as dietary lipids are the primary source of fatty acids. However, in many cancer types, including prostate cancer, FASN is significantly overexpressed. This upregulation of de novo lipogenesis provides cancer cells with the necessary building blocks for membrane synthesis, energy storage, and the generation of signaling molecules, thereby supporting rapid proliferation and survival. The reliance of tumor cells on FASN has made it an attractive target for therapeutic intervention.

This compound has emerged as a valuable tool for studying the consequences of FASN inhibition. Its high potency and selectivity for the KR domain of FASN allow for precise interrogation of the downstream effects on cellular lipid metabolism and related signaling pathways.

Mechanism of Action of this compound

This compound specifically targets the β-ketoacyl reductase (KR) catalytic domain of FASN.[1] The KR domain is responsible for reducing the β-ketoacyl intermediate to a β-hydroxyacyl intermediate during the fatty acid elongation cycle. By inhibiting this critical step, this compound effectively halts the synthesis of palmitate and subsequent long-chain fatty acids.

Impact of this compound on the Cellular Lipidome: A Qualitative Overview

An untargeted metabolomics study on the LNCaP-LN3 human prostate cancer cell line treated with this compound revealed significant alterations in a wide range of metabolites, including numerous lipid species.[2] While precise quantitative fold changes are not publicly available, the study identified the direction of change for several key lipid classes.

Table 1: Alterations in Cellular Lipids Following this compound Treatment in LNCaP-LN3 Prostate Cancer Cells

| Lipid Class/Metabolite | Direction of Change |

| Fatty Acyls | |

| L-acetyl carnitine | Decrease |

| Stearoyl carnitine | Decrease |

| Vaccenyl carnitine | Decrease |

| Palmitoyl-L-carnitine | Decrease |

| Glycerophospholipids | |

| Phosphatidylcholine (in A549 cells) | Decrease |

| Various Glycerophospholipids | Increase |

| Sphingolipids | |

| C16 Sphingomyelin | Increase |

Source: Data compiled from a study by Oh JE, et al. (2020).[2]

It is noteworthy that while the direct products of de novo lipogenesis are decreased, a compensatory increase in other lipid classes, such as glycerophospholipids and sphingolipids, is observed.[2] This suggests a significant remodeling of the cellular lipidome in response to FASN inhibition, as cells adapt to the loss of this key metabolic pathway.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: LNCaP-LN3 human prostate cancer cells.

-

Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: For metabolomics analysis, cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing this compound at the desired concentration (e.g., 50 μM) or a vehicle control (e.g., DMSO). Cells are then incubated for a specified period (e.g., 24 hours) before harvesting for lipid extraction.

Lipid Extraction from Cultured Cells (Adapted from Folch Method)

-

Cell Harvesting: After treatment, the culture medium is aspirated, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS).

-

Cell Lysis and Phase Separation: A solution of chloroform:methanol (2:1, v/v) is added to the cell pellet. The mixture is vortexed vigorously for 1 minute and then incubated on ice for 10 minutes. Deionized water is then added to the mixture to induce phase separation.

-

Lipid Extraction: The mixture is centrifuged to separate the aqueous and organic layers. The lower organic phase, containing the lipids, is carefully collected into a new tube.

-

Drying and Reconstitution: The extracted lipid fraction is dried under a stream of nitrogen gas. The dried lipid extract is then reconstituted in a suitable solvent, such as isopropanol, for mass spectrometry analysis.

Untargeted Lipidomics Analysis by LC-MS/MS

-

Chromatographic Separation: The reconstituted lipid extract is injected into an ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument). A C18 column is typically used for reverse-phase separation of lipid species.

-

Mass Spectrometry: The mass spectrometer is operated in both positive and negative ion modes to detect a broad range of lipid classes. Data is acquired using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to obtain both precursor ion and fragment ion information for lipid identification.

-

Data Processing and Analysis: The raw mass spectrometry data is processed using specialized software to perform peak picking, alignment, and feature detection. The detected features are then identified by matching their accurate mass and fragmentation patterns to lipid databases (e.g., LIPID MAPS). Statistical analysis is performed to identify lipids that are significantly altered between the this compound-treated and control groups.

Visualizing the Impact of this compound

Signaling Pathway of FASN Inhibition

Caption: FASN Inhibition Pathway by this compound.

Experimental Workflow for Cellular Lipidomics

Caption: Cellular Lipidomics Experimental Workflow.

Conclusion

This compound is a powerful pharmacological tool for probing the role of de novo lipogenesis in cellular physiology and pathophysiology. Its inhibition of FASN leads to profound alterations in the cellular lipidome, extending beyond a simple depletion of palmitate to a complex remodeling of various lipid classes. This guide provides a foundational understanding of the effects of this compound on cellular lipidomics, offering researchers a starting point for further investigation into the intricate interplay between lipid metabolism and cellular function in health and disease. Further quantitative lipidomics studies will be crucial to fully elucidate the detailed molecular changes induced by FASN inhibition and to identify potential biomarkers and therapeutic strategies.

References

GSK2194069: A Technical Examination of its Specificity for Fatty Acid Synthase (FASN)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Fatty Acid Synthase (hFASN) is a critical multifunctional enzyme responsible for the de novo synthesis of long-chain fatty acids, primarily palmitate. In many cancer types, FASN is significantly overexpressed and is associated with poor prognosis, making it a compelling therapeutic target.[1][2][3] Normal tissues typically rely on dietary fatty acids, rendering FASN expression low and making FASN inhibitors potentially selective for tumor cells.[1][2][3] GSK2194069 is a potent and selective small molecule inhibitor that targets the β-ketoacyl reductase (KR) domain of FASN, disrupting the fatty acid synthesis cycle and leading to anti-proliferative effects in cancer cells.[1][3][4] This document provides a detailed technical overview of the data and experimental methodologies that establish the specificity of this compound for FASN.

Mechanism of Action

This compound specifically binds to the β-ketoacyl reductase (KR) domain of the FASN enzyme complex.[1][3] The KR domain catalyzes the reduction of a β-ketoacyl-ACP intermediate to a β-hydroxyacyl-ACP, a critical step in the fatty acid elongation cycle. Kinetic studies have demonstrated that this compound is competitive with the keto-substrate and uncompetitive with the NADPH cofactor, indicating that it binds to the KR keto-substrate site.[5] Inhibition is reversible and not time-dependent.[6] By inhibiting this single enzymatic step, this compound effectively halts the entire process of de novo lipogenesis.

Quantitative Data on Inhibitory Potency

The potency of this compound has been quantified through various biochemical and cell-based assays. The data consistently demonstrates nanomolar efficacy against FASN and FASN-dependent cellular processes.

| Parameter | Description | Value | Reference(s) |

| IC₅₀ | Inhibition of FASN β-ketoacyl reductase (KR) domain activity | 7.7 nM | [4][7][8] |

| IC₅₀ / Kᵢ | Potency against acetoacetyl-CoA (substrate) | 4.8 nM | [7][8] |

| IC₅₀ / Kᵢ | Potency against NADPH (cofactor) | 5.6 nM | [7][8] |

| IC₅₀ | Inhibition of purified full-length human FASN activity | 60.4 nM | [9] |

| EC₅₀ | Reduction of phosphatidylcholine levels in A549 cells | 15.5 ± 9 nM | [6][7][8] |

| EC₅₀ | Inhibition of cell proliferation in A549 lung cancer cells | 15 ± 0.5 nM | [4][6] |

Experimental Protocols and Specificity Assessment

The specificity of this compound for FASN has been established through a series of key experiments designed to confirm its mechanism of action and rule out confounding factors.

Biochemical Enzyme Inhibition Assays

Objective: To quantify the direct inhibitory effect of this compound on FASN enzymatic activity.

Methodology:

-

Full-Length FASN Assay: The overall activity of purified recombinant human FASN is measured by monitoring the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.[10] The assay is performed in the presence of substrates acetyl-CoA and malonyl-CoA.

-

KR-Specific Assay: To isolate the effect on the KR domain, a specific substrate like trans-1-decalone is used. This substrate is reduced by the KR domain in the presence of NADPH, allowing for a direct measurement of KR activity without the need for the full fatty acid synthesis cycle.[10]

-

Kinetic Analysis: To determine the mechanism of inhibition, Lineweaver-Burk or Yonetani-Theorell plots are generated by measuring reaction rates at varying concentrations of both the substrate (e.g., trans-1-decalone) and the inhibitor (this compound) while keeping the cofactor (NADPH) concentration constant, and vice versa.[10]

Cellular On-Target Engagement Assays

Objective: To confirm that this compound inhibits de novo lipogenesis in intact cells and that this inhibition is responsible for its anti-proliferative effects.

Methodologies:

-

Isotope Tracer Analysis: Cancer cells (e.g., A549) are cultured in the presence of a stable isotope-labeled precursor, such as [1,2-¹³C₂]acetate or [U-¹³C]glucose.[6] After treatment with this compound, cellular lipids are extracted. The incorporation of the ¹³C label into newly synthesized fatty acids (like palmitate) is measured using NMR spectroscopy or mass spectrometry. A significant reduction in ¹³C-labeled palmitate in treated cells confirms the inhibition of de novo fatty acid synthesis.[6]

-

Palmitate Rescue Experiment: To demonstrate that the anti-proliferative effects are due to FASN inhibition, a rescue experiment is performed. Cells are treated with this compound to induce growth inhibition. Exogenous palmitate, the primary product of FASN, is then added to the culture medium. The restoration of cell growth in the presence of the inhibitor and exogenous palmitate confirms that the drug's effect is specifically due to the blockade of the FASN pathway.[6]

-

Western Blot Analysis: To ensure the observed activity is due to enzymatic inhibition rather than a reduction in enzyme levels, cells are treated with this compound and cell lysates are analyzed by Western blot using an anti-FASN antibody. Results show that this compound does not alter the total protein expression level of FASN.[6][8]

Off-Target Screening

While detailed results from broad off-target screening panels (e.g., kinase panels, safety panels) for this compound are not publicly available, this is a standard and critical step in modern drug development to ensure safety and minimize adverse effects. The potent, single-digit nanomolar activity against the primary target (FASN) and the clear on-target mechanism demonstrated by the palmitate rescue experiments strongly support a specific mode of action.

FASN Signaling Pathway and the Impact of Inhibition

FASN does not operate in isolation; its expression and activity are integrated into major cellular signaling networks that control cell growth, proliferation, and metabolism.

Upstream Regulation: FASN expression is promoted by growth factor signaling pathways, most notably the PI3K-AKT-mTOR pathway.[9] Activation of receptors like EGFR or HER2 triggers this cascade, leading to the activation of the sterol regulatory element-binding protein 1 (SREBP-1), a key transcription factor for FASN and other lipogenic genes.

Downstream Consequences of FASN Inhibition: By depleting the pool of newly synthesized fatty acids, particularly palmitate, this compound has several downstream effects beyond simple energy deprivation.

-

Membrane Integrity: Inhibition of FASN disrupts the synthesis of phospholipids required for building new cell membranes, directly impacting cell proliferation. It also alters the composition and integrity of lipid rafts, specialized membrane microdomains that act as signaling hubs.

-

Signal Transduction: The disruption of lipid rafts can impair the signaling of crucial pro-survival pathways that are dependent on this membrane architecture, including the PI3K-AKT and β-catenin pathways.[9] Inhibition of FASN has been shown to result in decreased phosphorylation and expression of β-catenin.[3][9]

Conclusion

The available biochemical and cellular data provide a strong, multi-faceted case for the high specificity of this compound for the β-ketoacyl reductase domain of FASN. Its nanomolar potency, coupled with clear on-target engagement in cellular models—as confirmed by isotope tracing and palmitate rescue experiments—establishes its precise mechanism of action. By disrupting a key node in cancer cell metabolism, this compound effectively inhibits the downstream signaling and biosynthetic processes necessary for tumor cell proliferation and survival. These findings underscore its value as a selective chemical probe for studying FASN biology and as a lead compound for the development of targeted cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A human fatty acid synthase inhibitor binds β-ketoacyl reductase in the keto-substrate site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GSK 2194069 | Fatty Acid Synthase | Tocris Bioscience [tocris.com]

- 5. FASN related metabolic and signal transduction pathways [pfocr.wikipathways.org]

- 6. researchgate.net [researchgate.net]

- 7. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for GSK2194069 in In Vitro Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK2194069 is a potent and specific inhibitor of the β-ketoacyl reductase (KR) activity of human fatty acid synthase (hFAS), a crucial enzyme in the de novo synthesis of fatty acids.[1][2] In many cancer types, there is an increased reliance on de novo fatty acid synthesis to support rapid cell proliferation and membrane production, making hFAS an attractive therapeutic target.[1][2][3] this compound serves as a valuable tool for studying the effects of FASN inhibition on cancer cell metabolism, proliferation, and survival in in vitro settings. These application notes provide detailed protocols for utilizing this compound in cell culture experiments.

Mechanism of Action

This compound specifically targets the KR domain of FASN, inhibiting its enzymatic activity.[1] This blockade of the fatty acid synthesis pathway leads to a reduction in the cellular levels of key fatty acids, such as palmitate, and downstream lipid products like phosphatidylcholine.[4] The inhibition of FASN by this compound has been shown to suppress the growth of various cancer cell lines.[4]

Data Presentation